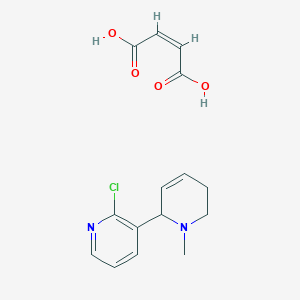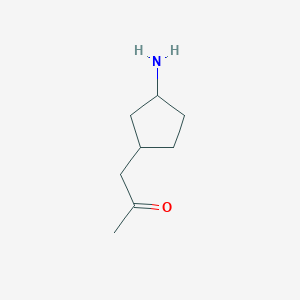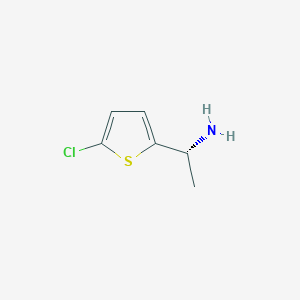
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Cysteine: The thiol group of cysteine is protected using a methoxybenzyl group. This is typically done by reacting cysteine with methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
N-Methylation: The amino group of cysteine is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Boc Protection: The amino group is then protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the N-methylated cysteine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The methoxybenzyl group can be selectively removed under acidic conditions, allowing for further functionalization of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers like anisole.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Substitution: Deprotected thiol groups ready for further functionalization.
Applications De Recherche Scientifique
Chemistry:
- Used in peptide synthesis as a building block due to its protective groups.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its role in protein folding and stability due to the presence of the thiol group.
- Used in the study of redox biology and thiol-disulfide exchange reactions.
Medicine:
- Investigated for its potential in drug delivery systems where selective deprotection is required.
- Explored for its antioxidant properties due to the thiol group.
Industry:
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Employed in the production of peptide-based materials and coatings.
Mécanisme D'action
Molecular Targets and Pathways:
- The thiol group in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.
- The compound can act as a reducing agent, participating in redox reactions that are crucial for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Boc-Cysteine-OH: Lacks the N-methyl and methoxybenzyl groups, making it less selective in peptide synthesis.
Boc-N-Methyl-Cysteine-OH: Lacks the methoxybenzyl group, offering fewer options for selective deprotection.
Boc-Cysteine(Methoxybenzyl)-OH: Lacks the N-methyl group, which can affect the compound’s reactivity and selectivity.
Uniqueness:
- The combination of Boc, N-methyl, and methoxybenzyl groups in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH provides unique selectivity and reactivity, making it highly valuable in peptide synthesis and other chemical applications.
Propriétés
Formule moléculaire |
C17H25NO5S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20)/t14-/m0/s1 |
Clé InChI |
AXYOXUYJDMPEEX-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)





![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)



![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)


